molecular formula C18H26N2O2 B267579 N-[4-(azepan-1-ylcarbonyl)phenyl]-2,2-dimethylpropanamide

N-[4-(azepan-1-ylcarbonyl)phenyl]-2,2-dimethylpropanamide

Cat. No. B267579
M. Wt: 302.4 g/mol
InChI Key: FVGXVDZXEVMAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(azepan-1-ylcarbonyl)phenyl]-2,2-dimethylpropanamide, commonly known as ADP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADP is a small molecule that exhibits a range of biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of ADP involves the inhibition of the proteasome. The proteasome is a cellular complex that plays a crucial role in protein degradation. It degrades proteins that are damaged or no longer needed by the cell. By inhibiting the proteasome, ADP prevents the degradation of specific proteins, leading to their accumulation and subsequent cellular dysfunction. This accumulation ultimately leads to apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
ADP has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on cancer cells and neurodegenerative diseases, ADP has also been shown to exhibit anti-inflammatory and anti-angiogenic effects. ADP achieves this by inhibiting the production of pro-inflammatory cytokines and the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One of the main advantages of ADP for lab experiments is its specificity. ADP selectively targets the proteasome, making it a useful tool for studying the role of the proteasome in various cellular processes. Additionally, ADP has been shown to be effective at low concentrations, making it a cost-effective tool for lab experiments.
One of the limitations of ADP for lab experiments is its potential toxicity. ADP has been shown to induce apoptosis in cancer cells, but it may also induce apoptosis in healthy cells if used at high concentrations. Additionally, ADP has been shown to have poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on ADP. One direction is to further investigate its potential applications in cancer therapy. ADP has shown promising results in preclinical studies, but more research is needed to determine its efficacy and safety in clinical trials.
Another direction is to investigate its potential applications in neurodegenerative diseases. ADP has shown promising results in inhibiting the aggregation of amyloid-beta and alpha-synuclein, but more research is needed to determine its efficacy in animal models of these diseases.
Finally, future research could focus on developing new analogs of ADP with improved solubility and specificity. These analogs could be useful tools for studying the proteasome and its role in various cellular processes.

Synthesis Methods

The synthesis of ADP involves the reaction of 4-(azepan-1-ylcarbonyl)phenylacetic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation and results in the formation of ADP as a white solid. The purity of ADP can be further improved through recrystallization.

Scientific Research Applications

ADP has been extensively studied for its potential applications in scientific research. One of the most promising applications of ADP is in the study of cancer. ADP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. ADP achieves this by targeting the proteasome, which is a cellular complex that plays a crucial role in protein degradation. By inhibiting the proteasome, ADP induces apoptosis in cancer cells, leading to their death.
ADP has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ADP has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are two proteins that are implicated in the pathogenesis of these diseases. By inhibiting the aggregation of these proteins, ADP may prevent the formation of toxic aggregates, which can lead to neuronal death.

properties

Product Name

N-[4-(azepan-1-ylcarbonyl)phenyl]-2,2-dimethylpropanamide

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)17(22)19-15-10-8-14(9-11-15)16(21)20-12-6-4-5-7-13-20/h8-11H,4-7,12-13H2,1-3H3,(H,19,22)

InChI Key

FVGXVDZXEVMAGM-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N2CCCCCC2

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N2CCCCCC2

Origin of Product

United States

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